molecular formula C11H20N2O2 B2973416 1-Cyclopentyl-3-[(oxolan-2-yl)methyl]urea CAS No. 1209253-21-3

1-Cyclopentyl-3-[(oxolan-2-yl)methyl]urea

Cat. No.: B2973416
CAS No.: 1209253-21-3
M. Wt: 212.293
InChI Key: GZCFMEFTVSKHDE-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-[(oxolan-2-yl)methyl]urea is a synthetic organic compound with the molecular formula C11H20N2O2 and a molecular weight of 212.29 g/mol . This compound is characterized by the presence of a cyclopentyl group and an oxolan-2-ylmethyl group attached to a urea moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Cyclopentyl-3-[(oxolan-2-yl)methyl]urea typically involves the reaction of cyclopentylamine with oxolan-2-ylmethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance yield and purity.

Chemical Reactions Analysis

1-Cyclopentyl-3-[(oxolan-2-yl)methyl]urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products of oxidation are typically urea derivatives with modified functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the urea nitrogen atoms, resulting in the formation of substituted urea derivatives.

Scientific Research Applications

1-Cyclopentyl-3-[(oxolan-2-yl)methyl]urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in the development of new pharmaceuticals.

    Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the treatment of diseases where urea derivatives have shown promise.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-[(oxolan-2-yl)methyl]urea is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

1-Cyclopentyl-3-[(oxolan-2-yl)methyl]urea can be compared to other urea derivatives, such as:

    1-Cyclopentyl-3-[(tetrahydrofuran-2-yl)methyl]urea: Similar in structure but with a tetrahydrofuran ring instead of an oxolan ring.

    1-Cyclopentyl-3-[(pyrrolidin-2-yl)methyl]urea: Contains a pyrrolidine ring, which may result in different chemical and biological properties.

    1-Cyclopentyl-3-[(morpholin-4-yl)methyl]urea: Features a morpholine ring, potentially altering its reactivity and interactions.

Properties

IUPAC Name

1-cyclopentyl-3-(oxolan-2-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c14-11(13-9-4-1-2-5-9)12-8-10-6-3-7-15-10/h9-10H,1-8H2,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCFMEFTVSKHDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NCC2CCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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